N-(3,3-diethoxypropyl)pyridin-4-amine
Description
Properties
CAS No. |
864684-92-4 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
N-(3,3-diethoxypropyl)pyridin-4-amine |
InChI |
InChI=1S/C12H20N2O2/c1-3-15-12(16-4-2)7-10-14-11-5-8-13-9-6-11/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,13,14) |
InChI Key |
GSCFCOHECNTJJE-UHFFFAOYSA-N |
SMILES |
CCOC(CCNC1=CC=NC=C1)OCC |
Canonical SMILES |
CCOC(CCNC1=CC=NC=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : Cyclopropyl and pyrazolyl substituents () require multi-step syntheses (e.g., Buchwald-Hartwig coupling), whereas dipropyl derivatives () are simpler to prepare.
- Bioactivity : Fluorophenyl-pyridopyrazine hybrids () exhibit kinase inhibitory activity, suggesting that substituent bulk and electronic properties critically influence target engagement.
Physicochemical and Spectroscopic Properties
Critical data for selected compounds:
Preparation Methods
Synthesis of 1-Bromo-3,3-diethoxypropane
The alkylating agent 1-bromo-3,3-diethoxypropane serves as a key intermediate. This compound is accessible through bromination of 3,3-diethoxypropan-1-ol using phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0–5°C. The reaction proceeds via nucleophilic displacement, yielding the bromide in ~70% purity after aqueous workup.
Alkylation of Pyridin-4-amine
Pyridin-4-amine, a weak nucleophile, undergoes alkylation under rigorously anhydrous conditions. In a representative procedure:
- Pyridin-4-amine (1.0 equiv) and 1-bromo-3,3-diethoxypropane (1.2 equiv) are dissolved in dimethylformamide (DMF) with potassium carbonate (2.0 equiv).
- The mixture is heated to 80°C for 12–18 hours under nitrogen, followed by extraction with ethyl acetate and column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Yield : 58–65%
Characterization :
- ¹H-NMR (CDCl₃) : δ 8.45 (d, J = 5.1 Hz, 2H, Py-H), 6.55 (d, J = 5.1 Hz, 2H, Py-H), 4.50 (t, J = 6.8 Hz, 1H, CH(OEt)₂), 3.60–3.45 (m, 4H, OCH₂CH₃), 2.85 (t, J = 7.2 Hz, 2H, NCH₂), 1.75–1.65 (m, 2H, CH₂CH₂O), 1.20 (t, J = 7.0 Hz, 6H, OCH₂CH₃).
Mitsunobu Coupling with 3,3-Diethoxypropan-1-ol
Reaction Optimization
The Mitsunobu reaction offers a direct route to C–N bond formation without requiring pre-functionalized halides. Key steps include:
- Combining pyridin-4-amine (1.0 equiv), 3,3-diethoxypropan-1-ol (1.1 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) at 0°C.
- Stirring for 6 hours at room temperature, followed by solvent evaporation and purification via flash chromatography.
Yield : 68–72%
Advantages : Avoids harsh alkylation conditions; compatible with acid-sensitive substrates.
Reductive Amination Pathways
Deprotection-Kinetic Control Strategy
While reductive amination typically employs aldehydes, the acetal-protected 3,3-diethoxypropanal necessitates temporary deprotection:
- Acetal Cleavage : Treat 3,3-diethoxypropanal with aqueous HCl (1M) in THF (1:1 v/v) at 50°C for 2 hours to yield propanal.
- Reductive Amination : React propanal with pyridin-4-amine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer), followed by re-protection with triethyl orthoformate (TEOF).
Yield : 45–50% (two steps)
Challenges : Competing over-alkylation and acetal hydrolysis side reactions necessitate precise stoichiometric control.
Comparative Analysis of Methodologies
| Method | Conditions | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, 80°C | 58–65 | >90 | Over-alkylation at elevated temperatures |
| Mitsunobu Coupling | THF, DEAD, PPh₃, rt | 68–72 | 88–92 | High reagent cost |
| Reductive Amination | MeOH, NaBH₃CN, pH 5 | 45–50 | 78–85 | Multi-step deprotection/protection |
Mechanistic Insights and Side-Reaction Mitigation
Alkylation Side Products
Competing dialkylation generates N,N-bis(3,3-diethoxypropyl)pyridin-4-amine, detectable via LC-MS (m/z 367.2 [M+H]⁺). Suppression strategies include:
Acetal Stability Under Mitsunobu Conditions
The diethoxy group remains intact during Mitsunobu reactions, as confirmed by ¹³C-NMR analysis of the product (δ 101.5 ppm, C(OEt)₂).
Industrial-Scale Considerations
Cost-Benefit Analysis
For kilogram-scale production, nucleophilic substitution offers economic advantages despite moderate yields, as halide precursors are readily available. Conversely, Mitsunobu coupling’s reliance on stoichiometric DEAD and PPh₃ renders it prohibitively expensive for large batches.
Green Chemistry Alternatives
Recent advances in catalytic amination (e.g., Cu(I)-mediated couplings) show promise but require further optimization for acetal-containing substrates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,3-diethoxypropyl)pyridin-4-amine, and how can reaction yields be optimized?
- Methodology : The synthesis of pyridin-4-amine derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () were synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C. For this compound, a similar approach could involve reacting pyridin-4-amine with 3,3-diethoxypropyl bromide under basic conditions. Optimization may include varying solvents (e.g., DMSO, DMF), temperature (35–60°C), and catalyst systems (e.g., CuI/Pd catalysts for coupling reactions). Monitoring reaction progress via TLC or LC-MS is critical .
- Yield Improvement : Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization can enhance purity. highlights HPLC as a reliable method for final purification, achieving >99% purity in related compounds .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Expect signals for pyridine protons (δ 8.3–8.5 ppm, aromatic), diethoxypropyl chain protons (δ 1.2–1.4 ppm for CH3, δ 3.4–3.7 ppm for OCH2), and NH (δ ~5 ppm, broad if free amine).
- ¹³C NMR : Peaks for pyridine carbons (δ 120–150 ppm), ethoxy carbons (δ 15–60 ppm), and propyl chain carbons (δ 20–40 ppm).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) should confirm the molecular ion [M+H]⁺. For example, used HRMS to validate the molecular weight of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (m/z 215.1) .
Q. What are the stability considerations for storing this compound?
- Storage Guidelines : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the diethoxypropyl group. Avoid exposure to moisture, as ethers like diethoxypropyl are prone to acid-catalyzed hydrolysis. recommends keeping similar amines in sealed containers with desiccants .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Regioselective Substitution : Pyridin-4-amine has two reactive sites (N and C positions). To direct substitution to the nitrogen, use bulky bases (e.g., LDA) or protecting groups (e.g., Boc for NH2). utilized protecting groups in synthesizing N-methyl-N-(3-methyl-4-(6-methylimidazo[1,2-a]pyridin-5-yl)phenyl)furo[3,2-c]pyridin-4-amine to control regioselectivity .
- Computational Modeling : Density functional theory (DFT) can predict reaction pathways. For example, employed molecular simulations to study intercalation behavior of pyridin-4-amine derivatives, which could guide synthetic design .
Q. What analytical methods resolve contradictions in reported reaction outcomes (e.g., unexpected by-products)?
- By-Product Identification : Use LC-MS/MS or GC-MS to detect impurities. For example, in , intermediates were analyzed via ¹H NMR to confirm structural integrity .
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N-pyridin-4-amine) can trace reaction pathways. Kinetic studies under varying conditions (pH, solvent polarity) may reveal competing mechanisms.
Q. How can the biological activity of this compound be evaluated in kinase inhibition studies?
- Assay Design : Use enzymatic assays (e.g., p38 MAP kinase inhibition in ) with ATP-competitive binding protocols. Measure IC50 values via fluorescence polarization or radiometric assays .
- Structural Analogs : Compare with known inhibitors like N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine (), which showed kinase inhibitory activity via X-ray crystallography .
Methodological Tables
| Parameter | Synthetic Optimization | Analytical Validation |
|---|---|---|
| Reaction Solvent | DMSO, DMF, or THF (polar aprotic) | NMR (Bruker 400 MHz, CDCl3 or DMSO-d6) |
| Catalyst System | CuBr/Cs2CO3 or Pd(PPh3)4 | HRMS-ESI (Agilent 6545 Q-TOF) |
| Purification | Column chromatography (SiO2, EtOAc/hexane) | HPLC (C18 column, acetonitrile/H2O) |
| Stability Assessment | Accelerated degradation studies (40°C/75% RH) | LC-MS monitoring for hydrolysis products |
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
